molecular formula C12H9BrF2N2O2 B7679680 3-[(5-Bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole

3-[(5-Bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole

Cat. No. B7679680
M. Wt: 331.11 g/mol
InChI Key: QOGNALVWTFJDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a member of the oxadiazole family and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-[(5-Bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Research has shown that 3-[(5-Bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic mice. This compound has also been found to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(5-Bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole in lab experiments is its potential to target specific signaling pathways and enzymes involved in disease development. However, the limitations of using this compound include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-[(5-Bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Additionally, the development of new synthesis methods and modifications to the structure of this compound may lead to the discovery of more potent and selective compounds. Finally, the use of this compound in combination with other drugs may lead to synergistic effects and improved treatment outcomes.

Synthesis Methods

The synthesis of 3-[(5-Bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole involves the reaction of 5-bromo-2,3-difluorophenol with cyclopropyl isocyanate in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

The potential applications of 3-[(5-Bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole in scientific research are diverse. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated as a potential treatment for various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

3-[(5-bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF2N2O2/c13-7-3-8(14)11(15)9(4-7)18-5-10-16-12(19-17-10)6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGNALVWTFJDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)COC3=C(C(=CC(=C3)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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